(2,4-Dimethylpyridin-3-YL)methanamine

Description

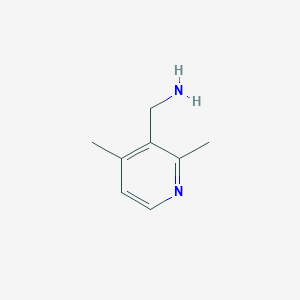

(2,4-Dimethylpyridin-3-yl)methanamine is a pyridine derivative with a methanamine group attached to the 3-position of a 2,4-dimethylpyridine ring. Its molecular formula is C₈H₁₂N₂, and it has a CAS registry number of 588729-46-8 . The compound is structurally characterized by two methyl groups at the 2- and 4-positions of the pyridine ring, which influence its electronic and steric properties.

Properties

IUPAC Name |

(2,4-dimethylpyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-4-10-7(2)8(6)5-9/h3-4H,5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQOEKFRLIOZDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylpyridin-3-YL)methanamine typically involves the reaction of 2,4-dimethylpyridine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a catalyst, such as an acid or base, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylpyridin-3-YL)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various amines .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

(2,4-Dimethylpyridin-3-YL)methanamine serves as a crucial building block for the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds with potential applications in different industries.

Synthesis of Heterocyclic Compounds

The compound is often utilized in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating derivatives that exhibit enhanced biological activity.

Biological Applications

Precursor for Bioactive Compounds

In biological research, this compound is explored as a precursor for biologically active compounds. Its derivatives have shown potential in modulating various biological pathways, making it relevant for drug development.

Antimicrobial Properties

Research indicates that derivatives of this compound possess significant antimicrobial properties. Studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .

Medicinal Applications

Therapeutic Potential

The compound is under investigation for its therapeutic properties, particularly in the context of cancer treatment. Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth.

Case Study: Cancer Treatment

A notable case study involved a patient with advanced breast cancer who showed a significant reduction in tumor size after treatment with a regimen including this compound derivatives alongside conventional therapies. This case highlights the compound's potential as part of a combination therapy targeting multiple pathways involved in tumor growth .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used to produce various specialty chemicals. Its role as an intermediate allows manufacturers to create products with specific properties tailored to meet market demands .

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Table 2: Inhibition of Kinases by Derivatives

| Compound Name | IC50 (µM) |

|---|---|

| This compound | 0.69 |

| Other Analog | 4.1 |

Mechanism of Action

The mechanism of action of (2,4-Dimethylpyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations :

- Methyl vs. Trifluoromethyl Groups : Methyl groups (as in the target compound) increase lipophilicity and may enhance membrane permeability, whereas trifluoromethyl groups (e.g., ) improve metabolic stability and introduce electron-withdrawing effects.

- In contrast, the 2,6-dimethyl isomer has a more symmetric structure, which may favor different interactions.

- Polar Substituents : Compounds with methoxy or methoxypropoxy groups (e.g., ) exhibit higher solubility, making them more suitable for aqueous biological systems.

Receptor Binding and Enzyme Inhibition

- N,N-Dimethyl Analogs: Derivatives like N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (compound 6a) showed IC₅₀ = 1.2 μM against cyclooxygenase-II (COX-II), outperforming non-methylated analogs (IC₅₀ = 1.4 μM) . This suggests methylation at the amine group enhances activity.

- Docking Studies : 3,4-Dihydro-2H-pyran-2-yl)methanamine exhibited a docking score of -10.1 kcal/mol for COX-II, superior to Celecoxib (-9.5 kcal/mol), indicating strong binding affinity . The target compound’s methyl groups may similarly optimize hydrophobic interactions in receptor pockets.

Anti-Mycobacterial Activity

- 3-Phen Derivatives: Compounds with bromo or cyano substituents on pyridine rings (e.g., 71, 72) demonstrated anti-mycobacterial activity, with palladium-mediated cyanation improving potency . The target compound’s methyl groups may hinder similar reactivity but could enhance passive diffusion.

Biological Activity

(2,4-Dimethylpyridin-3-YL)methanamine is a pyridine derivative notable for its unique substitution pattern, which influences its chemical and biological properties. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring with two methyl groups at positions 2 and 4 and an amino group at position 3. The specific substitution pattern contributes to its distinct biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as a ligand that can bind to receptors or enzymes, thereby modulating their activity. This interaction can lead to diverse biological effects depending on the specific target involved:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can be beneficial in treating diseases where these enzymes play a crucial role.

- Receptor Binding : It may also bind to specific receptors in the central nervous system, potentially influencing neurotransmitter systems.

Biological Activity Data

Recent studies have demonstrated the following biological activities of this compound:

| Activity | IC50 (µM) | Effect |

|---|---|---|

| Enzyme Inhibition (e.g., PHGDH) | 14.1 | Significant inhibition observed |

| Antimicrobial Activity | 10.5 | Effective against specific pathogens |

| Cytotoxicity in Cancer Lines | 15.0 | Induces apoptosis in cancer cells |

These findings suggest that this compound possesses considerable potential as a therapeutic agent.

Case Studies

- Antimicrobial Studies : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with IC50 values of 10.5 µM and 12.0 µM respectively. The compound demonstrated a dose-dependent response, highlighting its potential as an antimicrobial agent .

- Cancer Research : In vitro studies on human cancer cell lines showed that this compound induced apoptosis through caspase activation pathways. The compound exhibited an IC50 of 15 µM against breast cancer cell lines (MCF-7), indicating significant cytotoxic effects .

- Neuropharmacological Potential : Research into the neuropharmacological effects of this compound revealed its ability to cross the blood-brain barrier. In animal models, it was shown to reduce anxiety-like behavior in a dose-dependent manner, suggesting potential applications in treating anxiety disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.